molecular formula C17H20Cl2N2O3S B2376364 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-42-7

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2376364
CAS RN: 953230-42-7
M. Wt: 403.32
InChI Key: XDAVYJKJHZZUHX-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with two chlorine atoms and a complex amine group. The amine group further contains a piperidine ring and a furan ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperidine and furan rings, followed by the introduction of the benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and furan rings would add a level of three-dimensionality to the molecule, and the dichloro substitution on the benzene ring would likely influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of reactions. For example, benzenesulfonamides can participate in substitution reactions, and the chlorine atoms could potentially be replaced with other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atoms and the specific arrangement of the rings and functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Structural Characteristics and Interactions :

    • Two isomorphous benzenesulfonamide crystal structures, closely related to the compound , have been identified. The structures of these compounds are primarily determined by intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions. The positioning of Cl atoms leads to slight variations in crystal packing between the two compounds (Bats, Frost, & Hashmi, 2001).
  • Synthesis and Biological Evaluation :

    • The compound has been utilized in the synthesis of molecules with potential as HIV-1 infection prevention agents. One such synthesis pathway involves preparation from N-Benzyl-4-piperidone, highlighting the compound's role in developing candidate compounds for drug development (Cheng De-ju, 2015).
    • In another study, derivatives of benzenesulfonamide, including compounds similar to the one , have shown significant anticancer activity against various human cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2015).
  • Chemical Properties and Applications :

    • The thermal, optical, and structural properties of a compound closely related to 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have been analyzed. These properties are crucial for understanding the stability and potential applications of such compounds in various scientific domains (Karthik et al., 2021).
  • Anticancer Activity and Enzyme Inhibition :

    • A series of benzenesulfonamides, including compounds structurally related to the chemical , have been synthesized and evaluated for their anticancer activity. They have shown potential as inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases including cancer (Lolak et al., 2019).

properties

IUPAC Name

2,5-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAVYJKJHZZUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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